molecular formula C9H8BrN3O2 B3316557 ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 954217-58-4

ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B3316557
CAS No.: 954217-58-4
M. Wt: 270.08 g/mol
InChI Key: NJZUANIECDYRNO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine, a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions usually include refluxing in ethanol for an extended period, followed by cooling and evaporation to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts are often used in Buchwald-Hartwig and Suzuki reactions.

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to mimic purine, enabling it to interfere with nucleic acid metabolism and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-6-3-5(10)4-11-7(6)13-8/h3-4H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZUANIECDYRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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